molecular formula C30H40F3N3O6 B032749 N-tert-Butyloxycarbonyl Silodosin CAS No. 160970-07-0

N-tert-Butyloxycarbonyl Silodosin

Cat. No. B032749
CAS RN: 160970-07-0
M. Wt: 595.6 g/mol
InChI Key: KOPCPLUGJAGRLM-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-Butyloxycarbonyl Silodosin is a biochemical compound with the CAS Number 160970-07-0 . It has a molecular weight of 595.65 and a molecular formula of C30H40F3N3O6 .


Synthesis Analysis

The N-tert-butyloxycarbonyl (N-Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, acetylchloride in methanol, N-Boc removal with HCl in organic solvents .


Molecular Structure Analysis

The molecular structure of N-tert-Butyloxycarbonyl Silodosin is complex, encompassing aliphatic, aromatic, and heterocyclic substrates . The tert-butyloxycarbonyl (Boc) group is a key functionality that is present in several compounds .


Chemical Reactions Analysis

The deprotection of the N-Boc group from a structurally diverse set of compounds can be achieved using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% . This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

Scientific Research Applications

Deprotection of N-Boc Derivatives

The N-tert-Butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . An efficient and sustainable method for N-Boc deprotection has been described using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .

Green Chemistry

The strategy of using DES for N-Boc deprotection has found advantages in greening, simplicity, and short reaction times, making it a useful alternative to standard methods . This aligns with the principles of Green Chemistry, which aims to eliminate or decrease the use of potentially dangerous substances, harmful both to the environment and to human health .

Mild Deprotection Method

A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates, has been reported . This method uses oxalyl chloride in methanol and takes place under room temperature conditions for 1–4 hours with yields up to 90% .

Application in Total Synthesis

The mild deprotection method should prove useful in total synthesis, for the deprotection of N-Boc of substrates in the presence of other functional groups .

Application in Pharmaceutical Industry

The principles of Green Chemistry have also been established in the pharmaceutical industry . The ACS Green Chemistry Institute® Pharmaceutical Roundtable (GCIPR) has produced a Reagent Guide to inform and guide chemists towards greener reagents for various chemical transformations .

Application in Peptide Synthesis

The N-Boc group is widely used in peptide synthesis . The efficient and sustainable method for N-Boc deprotection could be particularly useful in this field .

Safety And Hazards

N-tert-Butyloxycarbonyl Silodosin is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, washing face, hands, and any exposed skin thoroughly after handling, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

A recent study describes an efficient and sustainable method for N-Boc deprotection using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . This method allows the deprotection of a wide variety of N-Boc derivatives in excellent yields .

properties

IUPAC Name

tert-butyl N-[(2R)-1-[7-carbamoyl-1-(3-hydroxypropyl)-2,3-dihydroindol-5-yl]propan-2-yl]-N-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40F3N3O6/c1-20(16-21-17-22-10-12-35(11-7-14-37)26(22)23(18-21)27(34)38)36(28(39)42-29(2,3)4)13-15-40-24-8-5-6-9-25(24)41-19-30(31,32)33/h5-6,8-9,17-18,20,37H,7,10-16,19H2,1-4H3,(H2,34,38)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPCPLUGJAGRLM-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)N(CCOC3=CC=CC=C3OCC(F)(F)F)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)N(CCOC3=CC=CC=C3OCC(F)(F)F)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40F3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-Butyloxycarbonyl Silodosin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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